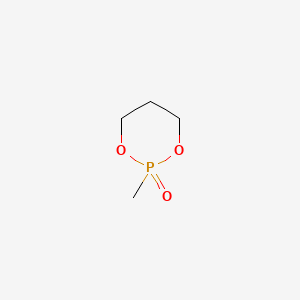
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound known for its diverse physiological activities and significant applications in various fields. This compound is part of the 1,3,2-dioxaphosphorinane family, which is notable for its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide can be synthesized through the Arbuzov reaction, where 2-methoxy-4-methyl-1,3,2-dioxaphosphorinane reacts with trityl chloride . Another method involves reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The compound can react with trityl chloride in the Arbuzov reaction to form different isomers.
Major Products
The major products formed from these reactions include various isomers and derivatives of the original compound, which can be characterized by techniques such as X-ray crystallography and NMR spectroscopy .
Applications De Recherche Scientifique
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by mimicking transition states in amide/ester hydrolysis, thereby interfering with the enzyme’s activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
2-Oxo-2-methyl-1,3,2-dioxaphosphepane: A seven-membered analog with distinct conformational properties.
Uniqueness
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide stands out due to its specific structural configuration, which imparts unique reactivity and stability. Its ability to form various isomers and derivatives further enhances its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
13407-03-9 |
|---|---|
Formule moléculaire |
C4H9O3P |
Poids moléculaire |
136.09 g/mol |
Nom IUPAC |
2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O3P/c1-8(5)6-3-2-4-7-8/h2-4H2,1H3 |
Clé InChI |
SKEMFEUSYWGOKR-UHFFFAOYSA-N |
SMILES canonique |
CP1(=O)OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


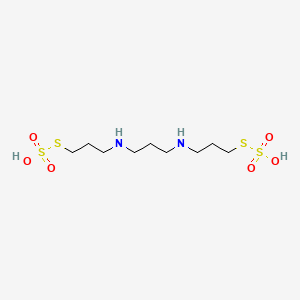
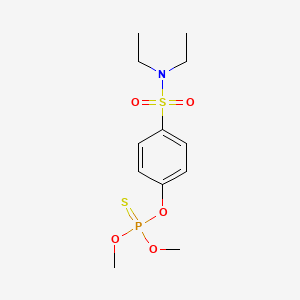

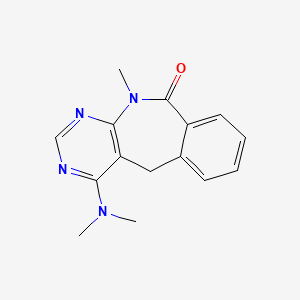
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
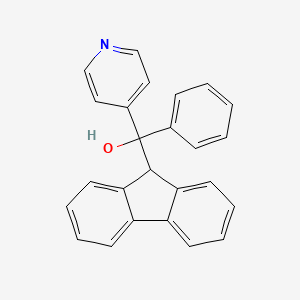
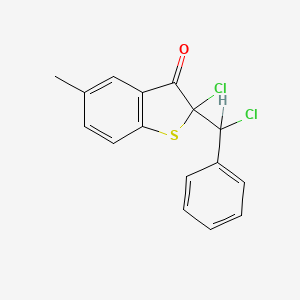
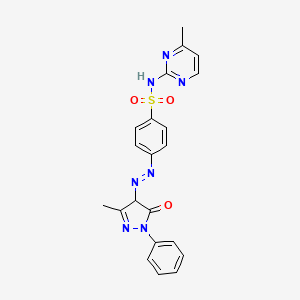

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
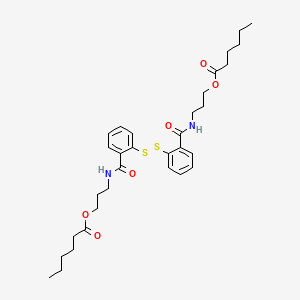
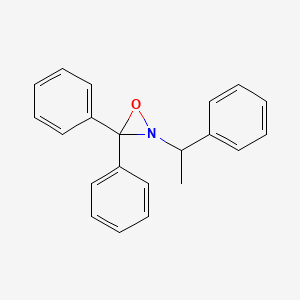
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

